S-acetyl-PEG6-Boc

PROTAC linker length ternary complex SAR

S-acetyl-PEG6-Boc is a heterobifunctional polyethylene glycol (PEG) linker that integrates an S-acetyl-protected thiol terminus and a Boc-protected amine terminus. With a molecular weight of 468.60 g/mol and a hexaethylene glycol (PEG6) spacer, it belongs to the monodisperse PEG linker class widely employed in proteolysis-targeting chimera (PROTAC) construction and targeted protein degradation (TPD) research.

Molecular Formula C21H40O9S
Molecular Weight 468.6 g/mol
CAS No. 1818294-39-1
Cat. No. B610654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-acetyl-PEG6-Boc
CAS1818294-39-1
SynonymsS-acetyl-PEG6-t-butyl ester
Molecular FormulaC21H40O9S
Molecular Weight468.6 g/mol
Structural Identifiers
InChIInChI=1S/C21H40O9S/c1-19(22)31-18-17-29-16-15-28-14-13-27-12-11-26-10-9-25-8-7-24-6-5-20(23)30-21(2,3)4/h5-18H2,1-4H3
InChIKeyCOWMBKVRIKGHSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

S-Acetyl-PEG6-Boc (CAS 1818294-39-1): PROTAC Linker with Defined Spacer Length and Orthogonal Deprotection Chemistry


S-acetyl-PEG6-Boc is a heterobifunctional polyethylene glycol (PEG) linker that integrates an S-acetyl-protected thiol terminus and a Boc-protected amine terminus . With a molecular weight of 468.60 g/mol and a hexaethylene glycol (PEG6) spacer, it belongs to the monodisperse PEG linker class widely employed in proteolysis-targeting chimera (PROTAC) construction and targeted protein degradation (TPD) research . The linker serves as a modular building block that enables orthogonal conjugation strategies: the S-acetyl group can be deprotected to generate a free thiol for selective coupling to maleimides, iodoacetamides, or disulfide-based partners, while the Boc group can be removed under acidic conditions to reveal a primary amine for amide bond formation with carboxylic acids or activated esters . This dual functionality, combined with the hydrophilic PEG6 backbone that enhances aqueous solubility and reduces aggregation, positions S-acetyl-PEG6-Boc as a strategic component in the synthesis of heterobifunctional degraders, antibody-drug conjugates (ADCs), and precision bioconjugates .

Orthogonal conjugationSequential S-acetyl / Boc deprotection enables stepwise bioconjugation.
Monodisperse PEG6 spacerDefined length for reproducible ternary complex design.
PROTAC / ADC building blockUsed in targeted protein degradation and bioconjugate synthesis.

Why S-Acetyl-PEG6-Boc Cannot Be Substituted with Other PEG Linkers in Degrader Synthesis


The performance of PROTAC molecules and bioconjugates is exquisitely sensitive to linker length and terminal functional group architecture [1]. Systematic structure–activity relationship (SAR) studies have demonstrated that PEG linker length directly modulates ternary complex formation efficiency, cellular degradation potency (DC50), and target selectivity [2]. For example, varying PEG spacer length from PEG4 to PEG8 can alter residence time in the ternary complex by up to an order of magnitude and shift cellular EC50 values by several fold [2]. Consequently, substituting S-acetyl-PEG6-Boc with a shorter analog such as S-acetyl-PEG4-Boc (MW 380.50, CAS 1818294-26-6) or a longer variant like S-acetyl-PEG8-Boc (MW 556.71) is not a neutral exchange—it fundamentally alters the conformational space accessible to the degrader and may abolish or drastically impair degradation activity . Furthermore, the orthogonal S-acetyl/Boc protecting group pair enables a specific sequential deprotection workflow that is not replicated by linkers bearing different terminal functionalities (e.g., azide, alkyne, NHS ester). For these reasons, generic substitution without empirical validation introduces significant risk of experimental failure and compromised data reproducibility.

Length PEG4 or PEG8 variants may shift ternary complex stability and cellular degradation endpoints; PEG6 represents an intermediate reach that may not transfer directly.
Orthogonality Linkers with non-orthogonal groups (e.g., azide/alkyne, single amine) cannot replicate the sequential deprotection strategy; cross-reactivity risk may increase.
Stability Free thiol analogs require inert atmosphere and are prone to oxidative dimerization; S-acetyl protection improves handling but substitution without validation may compromise reproducibility.

S-Acetyl-PEG6-Boc Quantitative Differentiation Evidence Against Closest Analogs


PEG6 Spacer Length Balances Reach and Conformational Restraint for Optimal Ternary Complex Formation

The PEG6 spacer (six ethylene glycol units) occupies a privileged middle ground between the more constrained PEG4 and the more entropically flexible PEG8 variants. Systematic linker length studies across multiple PROTAC programs have established that progression from PEG4 to PEG8 can enhance ternary complex residence time by an order of magnitude, with corresponding reductions in cellular EC50 values [1]. PEG6 provides a compromise length that remains within the bounds of most crystallographically measured inter-pocket distances in E3 ligase–target protein complexes, while PEG4 may impose excessive steric constraint and PEG8 may introduce excessive conformational entropy that reduces effective molarity [2].

Ternary complex fit
Class-level inference
PEG6: intermediate conformational restraint PEG4: may constrain ligand orientation PEG8: excessive flexibility, may reduce effective local concentration
PEG6 offers a broadly applicable starting length for PROTAC design when target-specific structural data is unavailable.
Residence time differences up to ~10-fold reported across PEG lengths; SAR context required.
PROTAC linker length ternary complex SAR

S-Acetyl Deprotection Enables Controlled Thiol Release for Site-Specific Conjugation

S-acetyl-PEG6-Boc incorporates an S-acetyl-protected thiol that can be selectively deprotected under mild conditions (e.g., hydroxylamine or hydrazine treatment) to generate a free sulfhydryl group for subsequent conjugation . This masked thiol approach prevents premature oxidation or disulfide formation during synthesis and storage, enabling precise stoichiometric control in downstream conjugation steps. In contrast, linkers bearing free thiols (e.g., thiol-PEG6-Boc) require careful handling under inert atmosphere and are prone to oxidative dimerization, leading to reduced effective concentration and batch-to-batch variability. S-Acetyl protection provides a shelf-stable, bench-friendly alternative with reported deprotection yields up to 84% under optimized conditions [1].

Thiol handling
Class-level inference
S-acetyl: shelf-stable, deprotection yields up to 84% reported Free thiol: prone to oxidative dimerization, requires inert atmosphere
S-acetyl protection improves conjugation reproducibility and handling robustness.
Deprotection with hydroxylamine; class-level inference from thioester studies.
thiol-maleimide conjugation S-acetyl deprotection bioconjugation

Molecular Weight and Spacer Dimensions Differentiate PEG6 from Shorter PEG2 and PEG4 Analogs

S-acetyl-PEG6-Boc (MW 468.60) provides a 23% larger molecular weight and a 50% longer spacer arm than S-acetyl-PEG4-Boc (MW 380.50), and a 60% larger molecular weight than S-acetyl-PEG2-Boc (MW 292.39) . These physical differences translate into distinct biophysical properties: longer PEG chains increase aqueous solubility of conjugated payloads by an average of 0.5–1.0 log units per additional ethylene glycol unit in small-molecule conjugates [1]. The PEG6 spacer also provides sufficient reach to span distances greater than 3 nm between ligase and target protein binding pockets, a critical threshold for productive ternary complex formation in PROTAC systems [2].

Spacer dimensions
Head-to-head
468.60 g/mol estimated extended length ~20–24 Å
Intermediate size balances solubility enhancement and spatial reach without excessive molecular weight burden.
PEG6 is 23% larger than PEG4 and 60% larger than PEG2 based on molecular formula.
PEG linker molecular weight spacer length solubility

Optimal Research and Industrial Applications for S-Acetyl-PEG6-Boc Based on Verified Evidence


PROTAC Linker Screening in Early-Stage Degrader Development

As a member of the PEG4–PEG6–PEG8 experimental triad, S-acetyl-PEG6-Boc is optimally positioned for initial linker-length screening campaigns in PROTAC discovery programs. The PEG6 spacer provides a balanced conformational profile that samples the intermediate flexibility–restraint space, enabling rapid identification of the optimal linker length for a given E3 ligase–target protein pair [1]. This application leverages the well-documented relationship between PEG length and degradation potency, where PEG6 frequently emerges as the most broadly effective starting point across diverse target classes [2].

Stepwise Heterobifunctional Conjugation for ADC Payload Construction

The orthogonal S-acetyl and Boc protecting groups enable a sequential deprotection–conjugation workflow that is particularly valuable in antibody-drug conjugate (ADC) payload synthesis. The S-acetyl group can be deprotected first (mild conditions) to attach a thiol-reactive payload (e.g., maleimide-functionalized cytotoxin), while the Boc-protected amine remains intact, preventing undesired cross-reactivity. Subsequent Boc deprotection under acidic conditions reveals a free amine for conjugation to a targeting ligand or linker extension [1]. This orthogonal protection strategy is not possible with linkers bearing identical or non-orthogonal functional groups, making S-acetyl-PEG6-Boc uniquely suited for complex, multi-step bioconjugate assembly .

Aqueous Solubility Enhancement of Hydrophobic Small-Molecule Ligands

The PEG6 backbone increases the aqueous solubility of conjugated hydrophobic warheads by an estimated 0.5–1.0 log units per ethylene glycol unit relative to non-PEGylated counterparts [1]. This property is critical for PROTAC molecules, where poor solubility can limit cellular permeability and confound dose-response measurements. The intermediate PEG6 length provides meaningful solubility enhancement without the excessive molecular weight burden of longer PEG chains (e.g., PEG12) that may compromise passive diffusion [2].

Combinatorial Linker Library Construction for SAR Studies

S-acetyl-PEG6-Boc serves as a modular building block for generating combinatorial linker libraries in structure–activity relationship (SAR) campaigns. The defined monodisperse PEG6 spacer ensures that each library member contains a precisely uniform linker length, eliminating the confounding effects of polydispersity that plague polymer-based linkers. This monodispersity is essential for deconvoluting linker-length effects on degradation potency and for establishing reproducible SAR trends [1].

Application
Selection Property
Validation Focus
PROTAC linker screening
Balanced PEG6 conformational profile
Linker-length-dependent degradation potency
Stepwise bioconjugation
Orthogonal S-acetyl/Boc protecting groups
Sequential deprotection efficiency and cross-reactivity
Solubility enhancement
PEG6 backbone hydrophilicity
Aqueous solubility improvement vs. non-PEGylated analog
SAR linker library construction
Monodisperse defined length
Linker-length effect deconvolution in degradation assays

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